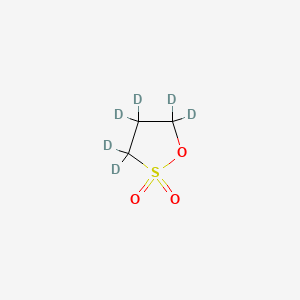

1,3-Propane-D6-sultone

Description

Overview of Cyclic Sulfonate Esters (Sultones) in Organic Chemistry

Cyclic sulfonate esters, commonly known as sultones, are a class of organosulfur compounds characterized by a sulfur-oxygen bond within a heterocyclic ring. wikipedia.orgwikipedia.org They are the sulfur analogs of lactones and are considered internal esters of hydroxy sulfonic acids. tib.euresearchgate.net The nomenclature for these compounds can vary; for instance, 1,3-propane sultone is also referred to as γ-propane sultone or 1,2-oxathiolane-2,2-dione. wikipedia.orgtib.eu

Sultones, such as 1,3-propane sultone and 1,4-butane sultone, are recognized for their utility in organic synthesis. wikipedia.org They can act as potent alkylating agents, reacting with a wide range of nucleophiles to introduce an alkylsulfonic acid functional group. tib.eu This reactivity stems from the strained ring structure, which facilitates a ring-opening reaction. For example, in the presence of water, sultones slowly hydrolyze to form the corresponding hydroxy sulfonic acids. wikipedia.org Their ability to introduce a sulfonate group makes them valuable in modifying the properties of various substrates, such as conferring water solubility to protein crosslinkers. wikipedia.org

The synthesis of sultones can be achieved through various methods, including the acid-catalyzed reaction of allyl alcohol with sodium bisulfite to produce 1,3-propane sultone. wikipedia.org Other methods involve intramolecular cyclization reactions. researchgate.netnih.gov Due to their chemical properties, sultones are employed as intermediates in the synthesis of a variety of compounds, including pharmaceuticals, detergents, and dyes. wikipedia.orgbloomtechz.comunilongindustry.com For example, 1,3-propane sultone is a key intermediate in the production of the CHAPS detergent. wikipedia.org

Significance of Isotopic Labeling with Deuterium (B1214612) in Contemporary Chemical Science

Isotopic labeling, particularly with deuterium (a stable, heavy isotope of hydrogen), is a powerful tool in modern chemical and pharmaceutical research. clearsynth.commusechem.com In this technique, one or more hydrogen atoms in a molecule are replaced by deuterium atoms. clearsynth.com While chemically similar to hydrogen, deuterium's greater mass leads to a lower vibrational frequency in chemical bonds, resulting in what is known as the kinetic isotope effect. musechem.com This effect can significantly alter the pharmacokinetic and toxicological profiles of molecules, often enhancing their metabolic stability and therapeutic efficacy. musechem.comresearchgate.net

The applications of deuterium-labeled compounds are extensive and impactful:

Mechanistic Studies: Deuterated compounds are invaluable for elucidating reaction pathways and mechanisms. By tracking the position of deuterium atoms throughout a chemical transformation, researchers can gain detailed insights into the reaction steps. thalesnano.com

Pharmacokinetic Analysis: In drug discovery and development, deuterium labeling allows for precise tracing of a drug's absorption, distribution, metabolism, and excretion (ADME) within a biological system. musechem.comthalesnano.com This information is crucial for optimizing drug candidates. clearsynth.com

Analytical Standards: Deuterium-labeled compounds serve as excellent internal standards in mass spectrometry. Their distinct mass signature enables accurate quantification of target compounds in complex biological samples. musechem.comthalesnano.com

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is used to simplify complex spectra and provide valuable information for determining molecular structures. thalesnano.com It can act as a contrast agent, enhancing the clarity of protein structures and aiding in the study of protein-ligand interactions. clearsynth.com

The synthesis of deuterated compounds can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions, often using deuterium oxide (D₂O) as the deuterium source. researchgate.netthalesnano.com

Research Rationale and Scope for Investigating 1,3-Propane-D6-sultone

The investigation into this compound is driven by the convergence of the unique properties of sultones and the advantages of deuterium labeling. As the deuterated analog of 1,3-propane sultone, this compound offers a specialized tool for advanced research. The six deuterium atoms on the propane (B168953) backbone provide a significant isotopic signature for detailed mechanistic and metabolic studies.

The primary research interest in this compound lies in its application as a specialized sulfonating agent. The introduction of a deuterated propylsulfonate group onto a target molecule allows for precise tracking and quantification in subsequent analyses. This is particularly relevant in fields like drug development, where understanding the metabolic fate of a molecule is paramount. clearsynth.com

Furthermore, the study of this compound itself can provide fundamental insights into kinetic isotope effects in reactions involving sultones. By comparing the reactivity of the deuterated and non-deuterated forms, researchers can quantify the influence of deuterium substitution on the ring-opening reaction, providing valuable data for computational and theoretical chemistry.

The scope of research on this compound encompasses its synthesis, characterization, and application as a research chemical. Its use as an internal standard in analytical chemistry and as a probe in mechanistic studies are key areas of investigation. For instance, in studies of lithium-ion battery electrolytes, where 1,3-propane sultone is used as an additive to improve performance, the deuterated version could be used to trace its decomposition pathways and understand its stabilizing effects more clearly. unilongindustry.comchemicalbook.com

Interactive Data Tables

Properties of 1,3-Propane Sultone

| Property | Value |

|---|---|

| Chemical Formula | C₃H₆O₃S wikipedia.org |

| Molar Mass | 122.14 g·mol⁻¹ wikipedia.org |

| Appearance | White crystalline solid or colorless liquid wikipedia.orgnih.gov |

| Melting Point | 31 °C (88 °F; 304 K) wikipedia.org |

| Boiling Point | 112 °C (234 °F; 385 K) at 1.4 mm Hg wikipedia.org |

| Density | 1.392 g/cm³ at 40 °C wikipedia.org |

| Solubility in Water | 10% (20°C) wikipedia.org |

Applications of Deuterium Labeling

| Application Area | Description |

|---|---|

| Reaction Mechanisms | Allows researchers to trace reaction pathways and unravel details of chemical transformations. thalesnano.com |

| Pharmacokinetics | Enables accurate tracing of the metabolism, absorption, distribution, and elimination of compounds. thalesnano.com |

| Mass Spectrometry | Used as internal standards to increase the accuracy and reliability of measurements. thalesnano.com |

| NMR Spectroscopy | Provides valuable information about molecular structures. thalesnano.com |

| Drug Discovery | Offers insights into metabolic pathways and clearance rates of potential drug candidates. clearsynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C3H6O3S |

|---|---|

Molecular Weight |

128.18 g/mol |

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxathiolane 2,2-dioxide |

InChI |

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2/i1D2,2D2,3D2 |

InChI Key |

FSSPGSAQUIYDCN-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C1(C(OS(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1COS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Sultones

General Strategies for Deuterium (B1214612) Incorporation in Organic Compounds

Several general methods are employed to introduce deuterium into organic molecules. These strategies range from direct exchange of hydrogen atoms to more complex multi-step pathways involving reductive or dehalogenative processes.

Hydrogen-Deuterium Exchange Reactions and Catalytic Systems

Hydrogen-Deuterium (H-D) exchange is a fundamental process for deuterium labeling where a covalently bonded hydrogen atom is replaced by a deuterium atom. iarc.fr This can be achieved for labile hydrogens in protic solutions, such as those in hydroxyl or amine groups, by using a deuterium source like deuterium oxide (D₂O). iarc.fr For non-labile C-H bonds, the exchange often requires catalysis.

Acid- and base-catalyzed H-D exchange reactions are among the earliest reported methods. patsnap.com These processes typically involve the formation of enolates or other reactive intermediates, making H-D exchange at activated carbon centers possible. patsnap.com For instance, ketones can undergo deuterium exchange at their α-positions in the presence of D₂O and an acid or base catalyst. lookchem.com

Metal catalysts, particularly those from the platinum group like palladium, platinum, and ruthenium, are highly effective for H-D exchange reactions. smolecule.com These catalysts can facilitate the exchange of even "unactivated" C-H bonds under specific conditions. google.com Palladium on carbon (Pd/C) is a widely used catalyst for H-D exchange, often using D₂O as the deuterium source. The mechanism can involve the oxidative addition of a C-H bond to the metal center. smolecule.com The efficiency and selectivity of these catalytic systems can be influenced by factors such as the catalyst support, reaction temperature, and the presence of a hydrogen gas activator. iarc.frsmolecule.com

Table 1: Catalytic Systems for Hydrogen-Deuterium Exchange

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Acid/Base | D₂O | Compounds with enolizable protons (e.g., ketones) | One of the earliest methods; relies on keto-enol tautomerism. patsnap.comgoogle.com |

| Platinum Group Metals (Pd/C, Pt/C, Ru) | D₂O, D₂ gas | Amines, alcohols, amino acids, arenes, alkanes | High efficiency, can activate non-labile C-H bonds. smolecule.comchemicalbook.com |

| Iridium Complexes | D₂O | Arenes, cyclic alkenes | Can catalyze H/D exchange on unactivated substrates. Current time information in Bangalore, IN. |

| Ruthenium N-Heterocyclic Carbene (NHC) | Deuterated benzene | N-Heterocyclic Carbenes | Enables selective deuteration of C(sp³)-H and C(sp²)-H bonds on NHCs. patsnap.com |

Reductive Deuteration Pathways

Reductive deuteration offers a powerful method for incorporating deuterium atoms into a molecule, often with high stereospecificity. This pathway involves the reduction of an unsaturated functional group, such as a carbonyl, alkene, or alkyne, using a deuterated reducing agent or a catalyst in the presence of a deuterium source.

Common deuterated metal hydrides like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are used for the reductive deuteration of carbonyl compounds. bloomtechz.com Another significant approach is the catalytic deuterogenation of unsaturated carbon-carbon bonds using deuterium gas (D₂) and a heterogeneous or homogeneous catalyst. bloomtechz.com While effective, this method often requires expensive D₂ gas. bloomtechz.com

More recently, electrocatalytic methods have been developed for reductive deuteration. These techniques can use inexpensive deuterium sources like D₂O and operate under mild conditions. academicpub.org For example, a nitrogen-doped ruthenium electrode has been shown to effectively catalyze the reductive deuteration of arenes and heteroarenes using D₂O, producing perdeuterated saturated products. academicpub.org Similarly, the combination of Cp₂TiCl, manganese (Mn), and D₂O serves as an excellent reagent for the deuteration of various organic compounds, including epoxides, ketones, and alkenes, through reductive processes. Current time information in Bangalore, IN.

Dehalogenative Deuteration Techniques

Dehalogenative deuteration is a highly site-specific method for introducing deuterium by replacing a halogen atom (I, Br, Cl) with a deuterium atom. This strategy is particularly valuable because halogenated precursors are often readily available.

Traditional methods often involve transition metals and can require harsh conditions. However, significant progress has been made in developing milder and more environmentally friendly techniques. Photocatalytic and electrochemical approaches have emerged as powerful alternatives. These methods often use D₂O as an inexpensive and safe deuterium source.

Electrochemical dehalogenative deuteration, for instance, can be performed at room temperature without the need for metal catalysts or toxic reagents. This technique has been successfully applied to both aryl and alkyl halides. The mechanism can involve the formation of radical intermediates which are then quenched by a deuterium source. For example, a photoinduced, phosphine-mediated strategy has been developed for the dehalogenative deuteration of unactivated alkyl halides using D₂O. Similarly, a method using zinc and D₂O has proven effective for the dehalogenation of a wide range of alkyl halides via a radical process involving organozinc intermediates.

Established Synthetic Routes to 1,3-Propane Sultone (Non-Deuterated Precursors)

The synthesis of the target deuterated compound, 1,3-Propane-D6-sultone, would logically start from established methods for its non-deuterated analogue, 1,3-propane sultone. These routes typically involve the formation of a propanesulfonic acid intermediate followed by intramolecular cyclization.

Allyl Alcohol and Sulfonating Agent Based Approaches

A primary commercial route to 1,3-propane sultone begins with allyl alcohol. The process involves the addition of sodium bisulfite to allyl alcohol, which forms sodium 3-hydroxypropanesulfonate. This intermediate is then acidified to produce 3-hydroxypropanesulfonic acid. The final step is the dehydration (intramolecular cyclization) of 3-hydroxypropanesulfonic acid to yield 1,3-propane sultone.

The initial addition of bisulfite to the allyl alcohol can be initiated via a free-radical mechanism. The subsequent cyclization of 3-hydroxypropanesulfonic acid is a critical step that forms the stable five-membered sultone ring. This dehydration is often carried out under heat, sometimes with a dehydrating agent.

A variation of this method uses allyl chloride, which first reacts with sodium sulfite (B76179) or metabisulfite (B1197395) to produce sodium allyl sulfonate. bloomtechz.com This intermediate then undergoes an anti-Markovnikov addition reaction, followed by hydrolysis and cyclodehydration to form 1,3-propane sultone.

Table 2: Synthesis of 1,3-Propane Sultone from Allyl Alcohol

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1. Sulfonation | Allyl alcohol, Sodium bisulfite | Sodium 3-hydroxypropanesulfonate | Often initiated by free-radical initiators. |

| 2. Acidification | Sodium 3-hydroxypropanesulfonate, Acid | 3-Hydroxypropanesulfonic acid | Acidification to liberate the free sulfonic acid. |

| 3. Cyclization | 3-Hydroxypropanesulfonic acid | 1,3-Propane sultone | Dehydration, typically by heating. |

1,3-Dihalopropane and Sulfite Sulfonation Routes

An alternative synthetic pathway to 1,3-propane sultone utilizes 1,3-dihalopropanes as the starting material. This method avoids the use of allyl compounds. In this process, a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane (B121459), is reacted with a sulfonating agent like sodium sulfite.

The reaction proceeds through a sulfonation reaction to yield a 1-halo-3-propanesulfonate sodium salt. This salt is then acidified with a strong acid to form the corresponding 1-halo-3-propanesulfonic acid. The final step involves heating this intermediate, often under vacuum, to induce a lactonization (cyclization) reaction, which expels the halide and forms the 1,3-propane sultone ring. This method is noted for using less toxic starting materials compared to some other routes and can produce high-purity product.

For example, 1,3-dibromopropane can be reacted with sodium sulfite in ethanol (B145695) at elevated temperatures. After isolation, the resulting sodium 1-bromo-3-propanesulfonate is acidified with hydrochloric acid. The final cyclization of 1-bromo-3-propanesulfonic acid is achieved by heating under high vacuum to distill the 1,3-propane sultone product.

Design and Feasibility of this compound Synthesis

The successful synthesis of this compound is contingent on two primary factors: the availability and use of perdeuterated three-carbon (C3) starting materials and the selection of reaction conditions that preserve the isotopic labeling throughout the synthetic sequence.

Adaptation of Deuterated Building Blocks in Sultone Formation

The most direct and feasible approach to synthesizing this compound involves the adaptation of established synthetic routes for its non-deuterated counterpart, beginning with a fully deuterated C3 precursor. Standard syntheses for 1,3-propanesultone typically commence from either allyl alcohol or a 1,3-dihalopropane. google.com

One viable pathway begins with a perdeuterated 1,3-dihalopropane (e.g., 1,3-dichloropropane-d6). This building block can undergo a sulfonation reaction, followed by intramolecular cyclization to yield the target D6-sultone. An alternative and widely used method for non-deuterated propanesultone starts with allyl alcohol, which reacts with sodium bisulfite to form 3-hydroxy-1-propanesulfonic acid, followed by acid-catalyzed dehydrative cyclization. google.comprepchem.com To adapt this for the D6-analog, one would require a deuterated allyl alcohol. The reaction of allyl-d5-alcohol with sodium bisulfite in a deuterated solvent like heavy water (D₂O) would yield 3-hydroxy-d-1-propanesulfonic acid-d5, which upon cyclization, would result in this compound.

The generation of these essential deuterated building blocks can be achieved through techniques such as H/D exchange. This process involves exposing the non-deuterated precursor to D₂O at high temperatures and pressures, often in the presence of a metal catalyst, to replace hydrogen atoms with deuterium. europa.eu This method can be used to produce perdeuterated fatty acids and other organic molecules. europa.eu

The following table summarizes potential synthetic routes using deuterated building blocks.

| Deuterated Building Block | Key Reaction Steps | Intermediate Product | Reference for Non-Deuterated Route |

| 1,3-Dihalopropane-d6 | 1. Sulfonation (e.g., with sodium sulfite) 2. Intramolecular Cyclization | Sodium 1-halo-3-propanesulfonate-d6 | google.com |

| Allyl alcohol-d5 | 1. Reaction with sodium bisulfite in D₂O 2. Acidification 3. Dehydrative Cyclization | 3-Hydroxy-d-1-propanesulfonic acid-d5 | google.comprepchem.com |

| 1,3-Propanediol-d8 | 1. Conversion to deuterated 1,3-dihalopropane or other activated intermediate 2. Sulfonation and Cyclization | 1,3-Dihalopropane-d6 | N/A |

This table is generated based on established synthetic principles for non-deuterated compounds and general deuteration techniques.

Advanced Spectroscopic Characterization and Analytical Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and isotopic analysis of 1,3-Propane-D6-sultone. By examining different nuclei (²H, ¹³C, ¹H), a complete picture of the molecule's composition can be assembled.

Deuterium (B1214612) NMR (²H NMR) for Positional Information

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it the definitive method for confirming the positions of isotopic labels within the molecule. For this compound, the six deuterium atoms are expected to reside on the three carbon atoms of the propane (B168953) backbone. The ²H NMR spectrum would display signals corresponding to the deuterons at each distinct position (C1, C2, and C3). The chemical shifts of these signals provide evidence of the electronic environment around the deuterium atoms, confirming that labeling has occurred at the intended aliphatic sites. This analysis is critical for verifying the successful synthesis of the specifically labeled compound.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy is employed to confirm the carbon framework of the molecule. In the case of this compound, the spectrum is expected to show three distinct signals, one for each carbon atom in the sultone ring. A key feature of the ¹³C NMR spectrum of a deuterated compound is the coupling between the carbon and deuterium atoms (C-D coupling). This coupling causes the carbon signals to appear as multiplets (typically triplets for -CD₂- groups), and the chemical shifts are slightly altered compared to the non-deuterated analogue due to the isotopic effect. The presence of these characteristic multiplets confirms the attachment of deuterium to the carbon backbone. Predicted ¹³C NMR data for the non-deuterated analog, 1,3-Propane sultone, shows distinct peaks for the three carbon atoms, which serve as a reference for interpreting the deuterated spectrum. hmdb.ca

Table 1: Expected ¹³C NMR Spectral Characteristics for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-D coupling) | Assignment |

|---|---|---|---|

| C1 | ~48 | Triplet | -CD₂-S |

| C2 | ~28 | Triplet | -CD₂- |

| C3 | ~68 | Triplet | -CD₂-O |

Note: Chemical shifts are approximate and based on the non-deuterated analogue. The exact values may vary.

Proton NMR (¹H NMR) in Deuterated Solvents and Signal Interpretation

Proton (¹H) NMR spectroscopy is a highly sensitive technique for detecting the presence of hydrogen-1 isotopes. When analyzing this compound, ¹H NMR is used primarily to determine isotopic purity. An ideal, 100% deuterated sample would show no signals in the ¹H NMR spectrum, aside from the residual solvent peak (e.g., DMSO-d6) and the internal standard. nih.gov The appearance of any small signals in the regions corresponding to the propane backbone protons would indicate incomplete deuteration. By integrating these residual proton signals against a known standard, the level of proton contamination can be quantified, allowing for the calculation of the deuterium isotopic enrichment.

Mass Spectrometry (MS) for Molecular Integrity and Isotopic Purity

Mass spectrometry (MS) is an essential analytical tool for verifying the molecular weight and assessing the isotopic purity of this compound. Different MS techniques offer complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the analyte. For this compound, HRMS would be used to confirm the molecular formula C₃D₆O₃S by matching the experimentally measured exact mass with the theoretically calculated mass. This serves as definitive proof of the compound's molecular integrity and confirms that the desired number of deuterium atoms has been incorporated.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₃D₆O₃S | [M+H]⁺ | 129.0494 |

| C₃D₆O₃S | [M+Na]⁺ | 151.0313 |

Note: Calculated masses are based on the most abundant isotopes of C, O, S, and the exact mass of D.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used for high-precision measurement of isotope ratios, such as the deuterium/hydrogen (D/H) ratio. nih.govcaltech.edu In a typical IRMS analysis for D/H ratios, the organic compound is quantitatively converted into hydrogen gas (a mixture of H₂, HD, and D₂) via high-temperature conversion. nih.gov The resulting gas is then introduced into the mass spectrometer, where the ion currents corresponding to mass 2 (H₂⁺) and mass 3 (HD⁺) are measured with very high precision. iaea.org This allows for the determination of the D/H isotope ratio with great accuracy. For this compound, IRMS would provide a precise value of the deuterium enrichment, complementing the data obtained from NMR and HRMS to give a complete assessment of the compound's isotopic purity. The technique is particularly valuable for differentiating between samples with subtle variations in isotopic abundance. caltech.eduacs.org

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Detailed Research Findings:

Research has demonstrated the utility of GC-MS for determining the presence of 1,3-propanesultone in various matrices. For instance, a method for the determination of 1,3-propanesultone in workplace air has been developed using GC-MS. nih.govresearchgate.net In this method, air samples are passed through a glass tube containing a filter and silica (B1680970) gel, after which the analyte is extracted with acetonitrile (B52724) and analyzed. nih.govresearchgate.net The technique is sensitive enough to detect the compound at very low concentrations, with a limit of detection reported to be 13 ng/m³ and a limit of quantification of 40 ng/m³. nih.gov

The analysis is typically performed using a capillary column, such as an HP-5MS (30 m × 0.25 mm; 0.25 μm), with helium as the carrier gas. nih.govresearchgate.net A programmed temperature gradient is often employed to ensure optimal separation. researchgate.net The mass spectrometer is operated in electron ionization (EI) mode, and for enhanced sensitivity and specificity, selected ion monitoring (SIM) is utilized. researchgate.net For 1,3-propanesultone, characteristic ions such as m/z 30, 58, and 122 are monitored. researchgate.net While these specific studies focus on the non-deuterated analog, the principles are directly applicable to this compound, with expected shifts in the mass-to-charge ratios of the molecular ion and fragments due to the presence of deuterium atoms.

A patent for determining the content of 1,3-propanesultone also outlines a GC-MS method using a DB-5MS column with a specific temperature program. google.com This further underscores the suitability of GC-MS for the quality control and analysis of this class of compounds.

Table 1: Illustrative GC-MS Parameters for the Analysis of 1,3-Propanesultone

| Parameter | Value | Reference |

|---|---|---|

| Chromatograph | Agilent Technologies 7890A or similar | researchgate.net |

| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm) | nih.govresearchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | 1 mL/min (constant flow) | researchgate.net |

| Injection Volume | 2 µL | researchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Split Ratio | 10:1 | researchgate.net |

| Oven Temperature Program | Initial 60 °C, ramp at 10 °C/min to 130 °C | google.com |

| Mass Spectrometer | Agilent Technologies 5975C or similar | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |

| Monitored Ions (for non-deuterated) | m/z 30, 58, 122 | researchgate.net |

| Retention Time (for non-deuterated) | ~4.887 min | researchgate.net |

Note: This data is based on the analysis of the non-deuterated analog, 1,3-propanesultone. For this compound, the retention time would be very similar, but the monitored m/z values would need to be adjusted to account for the six deuterium atoms.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purity assessment of this compound. It is particularly useful for compounds that may not be sufficiently volatile for GC or for instances where derivatization is to be avoided.

Detailed Research Findings:

HPLC methods for the analysis of 1,3-propanesultone have been developed, demonstrating its applicability for purity profiling. sielc.comsielc.com A common approach involves reverse-phase (RP) HPLC with a simple mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method can be scaled for preparative separation to isolate impurities. sielc.comsielc.com

The use of a Newcrom R1 column, which has low silanol (B1196071) activity, has been reported for the separation of 1,3-propanesultone. sielc.com In other applications, HPLC with a photodiode array (PDA) detector is used to monitor the reaction progress and quantify products in syntheses involving 1,3-propanesultone. rsc.org For instance, in a study on the conversion of glycerol, HPLC was used to quantify various components, with detection at multiple wavelengths to ensure specificity. rsc.org Although these examples pertain to the non-deuterated form, the chromatographic behavior of this compound is expected to be nearly identical under the same HPLC conditions, making these methods directly transferable. The primary application in the context of this compound would be to confirm its high isotopic and chemical purity, often stated as ≥99.0% by HPLC. sigmaaldrich.com

Table 2: Illustrative HPLC Parameters for the Analysis of 1,3-Propanesultone

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Shimadzu Prominence-i (LC-2030C 3D) or similar | rsc.org |

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Flow Rate | 0.44 mL/min | rsc.org |

| Column Temperature | 35 °C | rsc.org |

| Detector | Photodiode Array (PDA) | rsc.org |

| Detection Wavelengths | 190-800 nm scan range (analysis at 190, 218, 254, 284 nm) | rsc.org |

Reactivity and Mechanistic Investigations of 1,3 Propane Sultone Analogues

Nucleophilic Ring-Opening Reactions

The electrophilic nature of 1,3-Propane-D6-sultone makes it susceptible to attack by a wide range of nucleophiles. This process involves the cleavage of the C-O bond, leading to the formation of a sulfopropylated product.

This compound reacts with hydroxyl groups, such as those in alcohols, leading to the opening of the sultone ring. For instance, in the presence of alcohols like methanol (B129727) or ethanol (B145695), the reaction proceeds to form the corresponding alkoxypropane sulfonate. chemicalbook.com This reaction is a common method for introducing a sulfopropyl group into molecules. njchm.com Water, as a hydroxyl-containing nucleophile, slowly hydrolyzes the sultone to form 3-hydroxy-d6-propanesulfonic acid. wikipedia.orgchemicalbook.com This reaction can be accelerated in the presence of acid. chemicalbook.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbon atom adjacent to the ring's oxygen, breaking the alkyl-oxygen bond and resulting in a stable sulfonate.

Table 1: Reaction of this compound with Hydroxyl-Containing Nucleophiles

| Nucleophile | Reagent Example | Product |

| Alcohol | Methanol/Ethanol | 3-Alkoxy-d6-propane-1-sulfonate |

| Water | Water (H₂O) | 3-Hydroxy-d6-propanesulfonic acid |

Nitrogen-based nucleophiles readily react with this compound. Primary amines attack the sultone to yield N-substituted aminopropanesulfonic acids. chemicalbook.com Tertiary amines also react via nucleophilic ring-opening to produce stable zwitterionic compounds known as betaines. chemicalbook.com Studies involving amides, such as picolinamides, have shown they react with the sultone in boiling methanol, which results in the opening of the sultone ring and the formation of pyridinium (B92312) salts. chemicalbook.com

Table 2: Reaction of this compound with Nitrogen-Containing Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | N-substituted-3-amino-d6-propane-1-sulfonic acid |

| Tertiary Amine | R₃N | Zwitterionic betaine (B1666868) salt |

| Amide | Picolinamide | Pyridinium propanesulfonate salt |

Detailed research findings on the specific reactions of this compound with active methylene (B1212753) compounds were not prominently available in the surveyed scientific literature.

Electrochemical and Thermal Decomposition Pathways

In environments such as lithium-ion batteries, this compound undergoes decomposition through electrochemical and thermal processes. These pathways are critical for its role as an electrolyte additive, leading to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces. researchgate.netacs.org

The decomposition of this compound is initiated by an electrochemically induced ring-opening reaction. wikipedia.orgchemicalbook.com This reduction process occurs on the surface of the anode, resulting in the cleavage of the sultone ring to form various alkyl sulfonate species. wikipedia.org Density functional theory (DFT) calculations and experimental data confirm that the reduction of the sultone is a key step, leading to the formation of a stable intermediate that subsequently decomposes. researchgate.netacs.org The primary product of this electrochemical ring-opening is the characteristic 1-propanesulfonate-d6 anion. wikipedia.orgchemicalbook.com

Chromatographic techniques coupled with high-resolution mass spectrometry have been utilized to identify the specific degradation products of sultone additives in electrochemical cells. wikipedia.orgchemicalbook.com For this compound, 1-propanesulfonate-d6 has been defined as a key ionic aging marker, confirming its electrochemical decomposition pathway. wikipedia.org

Further investigation into aging mechanisms reveals that elevated temperatures can cause subsequent reactions after the initial ring-opening. Volatile degradation products, specifically the methyl and ethyl esters of 1-propanesulfonate-d6, have been identified. wikipedia.orgchemicalbook.com The formation of these esters is primarily attributed to thermal effects following the electrochemical ring-opening during cell formation and cycling. wikipedia.org The identification of both the ionic (1-propanesulfonate-d6) and volatile (methyl/ethyl 1-propanesulfonate-d6) markers allows for the targeted analysis of materials containing this compound, even after the initial additive has been consumed. wikipedia.org

Table 3: Key Decomposition Products and Aging Markers of this compound

| Pathway | Product/Marker | Description |

| Electrochemical | 1-Propanesulfonate-d6 | Ionic marker formed via reductive ring-opening. wikipedia.orgchemicalbook.com |

| Thermal (Post-electrochemical) | Methyl 1-propanesulfonate-d6 | Volatile marker formed at elevated temperatures. wikipedia.orgchemicalbook.com |

| Thermal (Post-electrochemical) | Ethyl 1-propanesulfonate-d6 | Volatile marker formed at elevated temperatures. wikipedia.orgchemicalbook.com |

Kinetic Isotope Effects (KIE) in Sultone Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting steps and the nature of transition states. libretexts.orglibretexts.org It manifests as a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org In the context of this compound, the substitution of hydrogen with deuterium (B1214612) provides significant insight into its reaction mechanisms.

Sulfoalkylation with 1,3-propane sultone involves the nucleophilic attack on one of the carbon atoms of the sultone ring, leading to ring-opening and the formation of a sulfopropylated product. This process is a type of nucleophilic substitution. The influence of isotopic substitution on the reaction rate is categorized into primary and secondary effects.

Primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For the sulfoalkylation reaction of this compound, a primary KIE would not be expected, as the reaction involves the cleavage of a C-O or C-S bond, not a C-H or C-D bond.

Secondary KIE arises when the isotopic substitution is at a site other than the bond being broken in the rate-determining step. libretexts.orgcore.ac.uk These effects are generally smaller than primary KIEs and result from changes in the vibrational environment of the C-D bond between the ground state and the transition state. princeton.edu For this compound, deuteration is at the α, β, and γ positions relative to the C-O bond cleavage. Therefore, any observed isotope effect would be a secondary KIE.

An α-secondary KIE (deuterium on the carbon undergoing substitution) is particularly informative about the mechanism. A normal KIE (kH/kD > 1, typically 1.10–1.20) suggests a change in hybridization from sp3 in the reactant to a more sp2-like character in the transition state, which is indicative of a mechanism with significant carbocationic character (SN1-like). core.ac.uk

An inverse KIE (kH/kD < 1) or a KIE close to unity is often associated with a concerted SN2-type mechanism, where the stiffening of bending vibrations in the transition state outweighs other effects. core.ac.uk

The expected secondary KIEs for the sulfoalkylation of this compound can provide evidence for the operative mechanism, as outlined in the table below.

| Mechanistic Pathway | Expected α-Secondary KIE (kH/kD) | Rationale for Isotope Effect |

| SN2-like (Concerted) | ~1.0 or < 1.0 (Inverse) | The transition state is sterically crowded, leading to an increase in the vibrational frequencies of the C-D bonds. |

| SN1-like (Stepwise) | > 1.0 (Normal) | The transition state involves the formation of a carbocation, leading to a change in hybridization from sp3 to sp2 and a weakening of the C-D bending force constants. |

This table is based on established principles of kinetic isotope effects. core.ac.uk

Deuterium labeling is a fundamental strategy for investigating reaction mechanisms. researchgate.netnih.govchem-station.comdntb.gov.ua By synthesizing this compound and comparing its reaction kinetics to its non-deuterated counterpart, the magnitude of the secondary KIE can be determined. This experimental value serves as a powerful probe into the transition state structure of the sulfoalkylation reaction.

For example, measuring the rate of ring-opening of 1,3-propane sultone and this compound by a given nucleophile would yield the kH and kD values, respectively. The ratio kH/kD provides direct evidence for the degree of charge development and hybridization change at the carbon center in the rate-determining step. A value significantly greater than 1 would strongly support a mechanism proceeding through an SN1-like transition state with substantial carbocation character. Conversely, a value near or slightly below 1 would be consistent with a concerted SN2 mechanism. core.ac.uk

The complete deuteration of 1,3-propane sultone to give this compound primarily impacts the kinetics of its reactions through secondary deuterium isotope effects. As no C-D bonds are broken during the characteristic sulfoalkylation reaction, the effect on the rate is modest compared to primary isotope effects. The magnitude and direction of this rate change (i.e., whether the deuterated compound reacts faster or slower) are directly linked to the reaction mechanism.

Impact on Kinetics: The presence of deuterium atoms on the α, β, and γ carbons will alter the zero-point energy of their respective C-D bonds. The change in these vibrational energies upon moving from the ground state to the transition state results in a modification of the activation energy and, consequently, the reaction rate. For an SN1-like reaction, the rate would be expected to decrease upon deuteration (a normal secondary KIE), while for a purely SN2 reaction, the rate might be nearly unaffected or slightly increased (an inverse KIE). core.ac.uk

Applications in Advanced Chemical Research and Material Science Non Clinical

Utility as a Sulfopropylating Reagent in Synthetic Transformations

1,3-Propane-D6-sultone serves as a valuable reagent for introducing sulfopropyl groups into various molecules. njchm.com This process, known as sulfopropylation, can alter the properties of the target molecule, such as improving water solubility. chemicalbook.com The presence of deuterium (B1214612) atoms provides a distinct mass signature, facilitating analysis by mass spectrometry.

The primary application of this compound in synthetic organic chemistry is the introduction of sulfonic acid groups into organic molecules. meisenbaochem.com This is achieved through reactions with various nucleophiles. For instance, it can react with amines, alcohols, and phenols to introduce the deuterated sulfopropyl group. uct.ac.zagoogle.com The resulting sulfonic acids or their salts often exhibit increased water solubility, a desirable characteristic in many applications. chemicalbook.com The reaction of 1,3-propane sultone with nucleophiles is a well-established method for creating sulfonated compounds. uct.ac.za The deuterated version, this compound, allows for mechanistic studies of these reactions, providing insights into the reaction kinetics and pathways.

A general reaction scheme is the nucleophilic attack on the sultone ring, leading to its opening and the formation of a sulfonate. For example, the reaction with an alcohol (R-OH) in the presence of a base yields an alkyl ether with a terminal deuterated propanesulfonate group.

Table 1: Examples of Sulfopropylation Reactions

| Reactant | Product Type | Application Area |

|---|---|---|

| Alcohols/Phenols | Ether-sulfonates | Synthesis of specialty chemicals |

| Amines | Amino-sulfonates | Pharmaceutical intermediates, zwitterionic compounds |

The modification of biopolymers to enhance their properties is a significant area of research. This compound can be used to functionalize biopolymers like cellulose (B213188) and its derivatives. utwente.nlsciengine.com This modification can introduce anionic charges, converting the biopolymer into a polyampholyte, which can have applications in areas like water treatment and drug delivery. rsc.org

For example, 6-deoxy-6-imidazolylcellulose can be reacted with 1,3-propane sultone to create zwitterionic cellulose derivatives. sciengine.com The use of the deuterated analogue allows for precise determination of the degree of substitution and the location of the functional groups on the polymer backbone using techniques like NMR and mass spectrometry. Studies have shown that the reaction conditions, such as pH, can significantly impact the efficiency of the sulfopropylation of biopolymers like chitosan. rsc.org Research has also explored the modification of cellulose with 1,3-propane sultone to create water-soluble derivatives. researchgate.netresearchgate.net

Surfactants are molecules with both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part, and they are used in a wide range of products, including detergents and emulsifiers. njchm.combloomtechz.com this compound is a useful building block in the synthesis of novel surfactants. mdpi.comnih.gov By reacting it with hydrophobic molecules containing a nucleophilic group, new surfactant structures with a deuterated sulfonate head group can be created. mdpi.commdpi.comresearchgate.net

For instance, the reaction of a long-chain fatty amine with this compound would yield a zwitterionic (amphoteric) surfactant. The deuterium labeling in these synthesized surfactants is invaluable for studying their aggregation behavior, micelle formation, and performance in various applications without the interference of signals from non-deuterated components. nih.gov

Research Applications in Energy Storage Systems

The development of advanced energy storage systems, particularly lithium-ion batteries (LIBs), is a critical area of modern materials science. This compound plays a crucial role as a research tool in this field.

1,3-propane sultone (PS) is a known electrolyte additive in lithium-ion batteries that can improve battery performance and lifespan by forming a stable solid electrolyte interphase (SEI) on the anode surface. researchgate.netrsc.orgfrontiersin.org However, the exact mechanisms of how it works and how it degrades are still under investigation.

The use of this compound allows researchers to track the decomposition products of the additive within the battery. chemicalbook.com Studies have shown that during battery operation, 1,3-propane sultone undergoes electrochemical ring-opening to form various sulfonate species. chemicalbook.comd-nb.info By using the deuterated version, these degradation products can be easily identified and quantified using techniques like mass spectrometry, even in the complex chemical environment of a battery electrolyte. d-nb.inforesearchgate.netresearchgate.net This helps in building a detailed picture of the degradation pathways and the composition of the SEI layer. researchgate.net

Understanding the aging processes of battery materials is crucial for developing longer-lasting and more reliable batteries. This compound serves as a valuable marker molecule in these aging studies. chemicalbook.comd-nb.info

By adding a known amount of deuterated PS to a battery cell, researchers can monitor its consumption and the formation of its specific, isotopically labeled decomposition products over the battery's life. chemicalbook.comresearchgate.net This provides a clear and unambiguous way to study the aging of the electrolyte and its interaction with the electrode materials. d-nb.info For example, the detection of deuterated 1-propanesulfonate (B8565668) and its volatile esters can serve as specific markers for the decomposition of the PS additive, providing insights into the aging history and failure modes of the battery. chemicalbook.comd-nb.info This methodological approach allows for a more precise evaluation of the effectiveness of different electrolyte formulations and the long-term stability of battery components.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-propane sultone |

| 6-deoxy-6-imidazolylcellulose |

| 1-propanesulfonate |

| Cellulose |

Internal Standards in Quantitative Analytical Methods (e.g., Mass Spectrometry)

In the field of analytical chemistry, particularly in quantitative methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is critical for achieving accurate and reproducible results. scioninstruments.com An internal standard is a compound of known concentration that is added to an unknown sample to correct for variations that can occur during sample preparation and instrumental analysis. scioninstruments.com

This compound is an ideal internal standard for the quantification of its non-deuterated analog, 1,3-propane sultone. The rationale for its use is based on the principles of isotope dilution mass spectrometry. Since this compound is chemically almost identical to 1,3-propane sultone, it exhibits very similar behavior during extraction, derivatization, and chromatographic separation. scioninstruments.com However, due to its higher mass (a mass shift of +6 atomic mass units), it can be clearly distinguished from the non-deuterated analyte by the mass spectrometer. nih.govresearchgate.net

This allows for the ratiometric measurement of the analyte to the internal standard, which corrects for potential sample loss during preparation and fluctuations in the mass spectrometer's ionization efficiency and signal response. scioninstruments.com The high sensitivity of mass spectrometry makes it susceptible to matrix effects, where other components in the sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. scioninstruments.com By using a stable isotope-labeled internal standard like this compound, these matrix effects can be effectively mitigated, as the internal standard is affected in the same way as the analyte. scioninstruments.com

Table 1: Properties of this compound as an Internal Standard

| Property | Advantage in Quantitative Analysis |

|---|---|

| Chemical Similarity | Co-elutes with the analyte in chromatography and has similar extraction efficiency, minimizing sample preparation errors. |

| Mass Difference | Easily differentiated from the non-deuterated analyte by the mass spectrometer, allowing for precise ratiometric analysis. |

| Isotopic Purity | High isotopic purity ensures minimal interference with the analyte signal. |

| Non-natural Occurrence | As a synthetic compound, it is not naturally present in samples, preventing background interference. |

A research study focusing on the determination of 1,3-propane sultone in workplace air utilized GC-MS for analysis. nih.govresearchgate.net While the study did not explicitly state the use of this compound, the methodology highlights a scenario where its application as an internal standard would be highly beneficial for ensuring the accuracy of the trace-level quantification required for occupational exposure assessment. nih.govresearchgate.net

Deuterium Labeling for Reaction Mechanism Elucidation

The replacement of hydrogen with its heavier isotope, deuterium, is a powerful technique used by chemists to investigate the step-by-step pathways of chemical reactions, a process known as reaction mechanism elucidation. This method relies on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to a change in the rate of a chemical reaction if the bond to the isotope is broken or formed in the rate-determining step.

This compound can be employed as a mechanistic probe in reactions involving the sultone ring. For instance, 1,3-propane sultone is known to be a potent alkylating agent, reacting with nucleophiles in a ring-opening reaction. chemicalbook.comresearchgate.net The exact mechanism of this ring-opening can be investigated using this compound.

Consider the nucleophilic attack on the sultone. The reaction could proceed via cleavage of either the C-O bond or the S-O bond. By using this compound and analyzing the reaction kinetics and the resulting products, researchers can gain insight into the transition state of the reaction. If a C-H bond on the propane (B168953) ring is involved in the rate-determining step, a primary kinetic isotope effect would be observed, meaning the reaction would proceed more slowly with the deuterated compound compared to its non-deuterated counterpart. Conversely, a secondary kinetic isotope effect might be observed if the C-H bonds are not directly broken but are located at or near the reaction center, providing further details about the geometry of the transition state.

Table 2: Application of this compound in Mechanistic Studies

| Reaction Type | Mechanistic Question | Role of this compound |

|---|---|---|

| Nucleophilic Ring-Opening | Does the reaction proceed via SN2 attack at the carbon, and is there any involvement of adjacent C-H bonds in the transition state? | Measurement of the kinetic isotope effect to determine if C-H bond cleavage or rehybridization is involved in the rate-determining step. |

| Polymerization | What is the mechanism of initiation and propagation in the polymerization of sultones? | Tracing the fate of the deuterated fragments in the resulting polymer chain to understand the connectivity and rearrangement steps. |

| Electrochemical Decomposition | In lithium-ion battery applications, what are the initial decomposition pathways of the sultone additive on the electrode surfaces? | Analysis of the deuterated decomposition products to identify the specific bonds that are broken during the electrochemical process. researchgate.netfigshare.com |

For example, in the synthesis of functionalized polymers where 1,3-propane sultone is used to introduce sulfonic acid groups, employing this compound would allow researchers to precisely track the incorporation of the sulfopropyl group and to study the kinetics of the sulfonation reaction. researchgate.net Similarly, its use in studying the formation of the solid electrolyte interphase (SEI) in lithium-ion batteries, where 1,3-propane sultone is a known additive, can help in understanding the decomposition mechanisms and the structure of the resulting surface layers. figshare.comrsc.org

Future Research Directions and Perspectives

Development of Efficient and Environmentally Benign Deuteration Protocols for Sultones

A primary area of future research will be the development of more efficient and environmentally friendly methods for synthesizing deuterated sultones like 1,3-Propane-D6-sultone. Current deuteration techniques often rely on expensive reagents or harsh reaction conditions. snnu.edu.cn Future protocols are expected to move towards greener and more sustainable approaches.

One promising direction is the advancement of catalytic hydrogen isotope exchange (HIE) reactions that use heavy water (D₂O) as an inexpensive and safe deuterium (B1214612) source. snnu.edu.cnthieme-connect.com Research will likely focus on developing novel catalysts, such as iridium(III) complexes or ruthenium-based systems, that can facilitate direct H/D exchange on the sultone backbone under mild conditions. snnu.edu.cn The exploration of photocatalysis , using organic dyes or other light-activated catalysts, also presents a viable pathway for the deuteration of C-H bonds, offering a potentially cleaner and more energy-efficient synthetic route. beilstein-journals.org

Furthermore, biocatalytic methods are emerging as a powerful tool for asymmetric isotopic labeling. nih.govbohrium.com Future investigations may explore the use of enzymes to achieve highly selective deuteration of sultone precursors, which would be a significant step towards sustainable pharmaceutical and materials manufacturing. nih.govbohrium.com The development of one-pot syntheses, where a starting material is converted to the final deuterated sultone in a single reaction vessel, will also be a key area of focus to improve efficiency and reduce waste. mdpi.com

The table below outlines potential future deuteration protocols for sultones, emphasizing a shift towards greener chemistry.

| Deuteration Protocol | Potential Catalyst/Method | Deuterium Source | Key Advantages |

| Catalytic H/D Exchange | Iridium(III) or Ruthenium complexes | D₂O | High selectivity, mild conditions |

| Photocatalysis | Organic Dyes, Semiconductor Nanocrystals | D₂O | Energy-efficient, environmentally benign |

| Biocatalysis | Engineered Enzymes (e.g., reductases) | D₂O | High stereoselectivity, sustainable |

| One-Pot Synthesis | Multi-component reaction strategies | Various | Increased efficiency, reduced waste |

Advanced Computational and Theoretical Studies on this compound Reactivity

Concurrent with synthetic advancements, future research will heavily rely on advanced computational and theoretical studies to elucidate the reactivity of this compound. While computational studies have been applied to its non-deuterated counterpart, particularly in the context of lithium-ion battery electrolytes, a deeper understanding of the deuterated variant is needed. google.com

A key area of investigation will be the deuterium kinetic isotope effect (DKIE) . bohrium.com Computational modeling can predict how the presence of deuterium atoms influences the rate of reactions involving this compound. This is particularly relevant for its use as an alkylating agent, where understanding the subtle changes in reaction mechanisms can lead to more precise control over chemical syntheses. chemicalbook.com

Future theoretical work will likely employ quantum chemical calculations to model the transition states of reactions involving this compound. This can provide insights into the energy barriers of reactions and help to explain the observed reactivity and selectivity. researchgate.net Such studies will be invaluable for optimizing its use in various applications, from pharmaceutical synthesis to materials functionalization.

Exploration of Novel Research Applications in Specialized Material Systems

The unique properties of this compound make it a promising candidate for use in a variety of specialized material systems. Its non-deuterated form is already used to functionalize polymers and as an additive in lithium-ion battery electrolytes. medchemexpress.comunilongindustry.com The introduction of deuterium is expected to enhance the performance and stability of these materials.

In the realm of polymer science , the use of this compound to create deuterated hydrogels and other polymers could lead to materials with improved thermal stability and controlled drug-release properties. The C-D bond is stronger than the C-H bond, which can lead to enhanced material durability.

The table below summarizes potential applications of this compound in specialized material systems.

| Material System | Potential Application of this compound | Anticipated Benefit |

| Hydrogels | Functionalization of polymer backbones | Enhanced thermal stability, controlled release |

| Lithium-Ion Batteries | Electrolyte additive | Improved SEI formation, increased cycle life |

| Membranes | Surface modification | Reduced fouling, enhanced selectivity |

| Adhesives and Coatings | Polymer functionalization | Increased durability and hydrophilicity |

Integration of Deuterated Sultones in Supramolecular Chemistry and Advanced Catalysis

The integration of deuterated sultones like this compound into the fields of supramolecular chemistry and advanced catalysis represents a frontier of research. The ability of 1,3-propane sultone to introduce sulfonate groups makes it a useful tool for creating functional molecules for these applications. chemicalbook.com

In supramolecular chemistry , deuterated sultones could be used to synthesize deuterated building blocks for self-assembling systems. For instance, the functionalization of macrocycles like pillar nih.govarenes with deuterated sulfonate groups could lead to new types of water-soluble hosts with unique recognition properties. beilstein-journals.org The use of deuterated linkers in metal-organic frameworks (MOFs) is another area of interest, where the isotopic labeling can be used to study the dynamics of the framework and its interactions with guest molecules. mdpi.comresearchgate.net

In advanced catalysis , this compound could be used to create novel deuterated catalysts. For example, it could be employed in the synthesis of deuterated ionic liquids to be used as catalysts or catalyst supports. sigmaaldrich.com Furthermore, in the field of organocatalysis , where small organic molecules are used to catalyze reactions, the introduction of deuterium can be a tool to probe reaction mechanisms and to fine-tune catalyst activity and selectivity. nih.gov The development of catalysts containing deuterated sulfonate groups derived from this compound could lead to new catalytic systems with enhanced performance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Propane-D6-sultone, and how is its deuteration efficiency validated?

- Methodological Answer : The synthesis typically involves sulfonation of propane-D6 precursors under controlled anhydrous conditions. Key steps include cyclization using sulfur trioxide derivatives, followed by purification via recrystallization. Deuteration efficiency is validated using nuclear magnetic resonance (NMR) spectroscopy, specifically <sup>2</sup>H-NMR, to confirm isotopic purity (>98 atom% D) and quantify residual protons . Mass spectrometry (MS) further corroborates molecular weight (128.18 g/mol) and isotopic distribution.

Q. What analytical techniques are recommended for characterizing this compound’s chemical stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies should employ thermogravimetric analysis (TGA) to assess decomposition thresholds and high-performance liquid chromatography (HPLC) to monitor degradation byproducts. For hydrolytic stability, conduct kinetic studies in deuterated solvents (e.g., D2O) at controlled pH and temperature, with periodic <sup>13</sup>C-NMR to track ring-opening reactions .

Q. How can researchers safely handle this compound given its hazardous classification?

- Methodological Answer : Use inert-atmosphere gloveboxes for synthesis and handling to minimize exposure. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Waste disposal should follow protocols for sulfonic acid derivatives, with neutralization using alkaline solutions (e.g., 10% NaOH) prior to disposal .

Advanced Research Questions

Q. What isotopic effects arise when using this compound vs. non-deuterated analogs in sulfonation reactions?

- Methodological Answer : Deuteration alters reaction kinetics due to the kinetic isotope effect (KIE). Comparative studies using gas chromatography-mass spectrometry (GC-MS) can quantify rate differences in nucleophilic substitutions. For example, deuterated sultones may exhibit slower ring-opening in SN2 reactions, requiring adjusted catalyst loadings or elevated temperatures .

Q. How do conflicting data on this compound’s solubility in aprotic solvents arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from solvent purity or moisture content. Design experiments with rigorously dried solvents (e.g., molecular sieves for tetrahydrofuran) and use Karl Fischer titration to verify water content (<10 ppm). Triangulate solubility data via UV-Vis spectroscopy, NMR, and gravimetric analysis .

Q. What role does this compound play in lithium-ion battery electrolyte optimization, and how is its performance benchmarked?

- Methodological Answer : As a deuterated electrolyte additive, it mitigates gas evolution during high-voltage cycling. Benchmarking involves cyclic voltammetry to assess electrochemical stability (>4.5 V vs. Li/Li<sup>+</sup>) and impedance spectroscopy to quantify interfacial resistance in coin cells with LiNi0.8Mn0.1Co0.1O2 cathodes .

Q. How can researchers design experiments to isolate the mechanistic role of this compound in polymer sulfonation?

- Methodological Answer : Use isotopic labeling coupled with time-resolved Fourier-transform infrared (FTIR) spectroscopy to track sulfonic acid group incorporation into polymer matrices. Control experiments with non-deuterated sultones and deuterium kinetic isotope effect (DKIE) calculations can differentiate between proton-transfer and radical-initiated mechanisms .

Data Analysis & Validation

Q. What statistical approaches are recommended for reconciling variability in deuterium distribution across synthetic batches?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to batch data, correlating NMR/MS results with process parameters (e.g., reaction temperature, precursor purity). Outlier detection via Grubbs’ test ensures consistency in isotopic purity (>98 atom% D) .

Q. How should researchers validate the absence of proton exchange in this compound during long-term storage?

- Methodological Answer : Conduct <sup>1</sup>H-NMR studies at regular intervals using a sealed deuterated solvent (e.g., DMSO-d6) to detect proton contamination. Spiking experiments with trace H2O can establish detection limits for exchange reactions .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.